2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Chemical Structure and Properties
The compound, with the molecular formula C₂₅H₁₉ClN₄O₃S and an average mass of 490.962 Da, features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-acetamide moiety linked to a 3-methoxyphenylamine . Key attributes include:
- Monoisotopic mass: 490.086639 Da
- ChemSpider ID: 1613710
- IUPAC Name: 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-33-18-6-4-5-16(13-18)27-21(31)14-34-25-29-22-19-7-2-3-8-20(19)28-23(22)24(32)30(25)17-11-9-15(26)10-12-17/h2-13,28H,14H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGNCQFVMGCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the chlorophenyl group and the methoxyphenyl acetamide moiety. Common reagents used in these reactions include chlorobenzene, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compounds sharing the pyrimidoindole core but differing in substituents exhibit distinct biological and physicochemical profiles:
Key Observations :
Heterocyclic Core Variants
Compounds with alternative heterocyclic scaffolds but similar acetamide side chains:
Key Observations :
- Thienopyrimidine Core: Exhibits lower solubility due to reduced aromatic π-stacking compared to pyrimidoindole .
Substituent-Driven SAR Insights
- Chloro vs. Methoxy Groups :
- N-Substituents :
Structural and Computational Insights
- Crystallographic Data : Compounds like N-(4-methylphenyl)acetamide derivatives () show planar amide groups with C=O bond lengths of 1.2326 Å, consistent with resonance stabilization .
- Hydrogen Bonding : Classical N–H···O and C–H···O interactions stabilize crystal packing, as seen in 3-chloro-N-(4-methoxyphenyl)propanamide () .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrimido-indole core with a chlorophenyl substituent and a methoxyphenyl acetamide group. Its structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of electron-rich aromatic systems and heteroatoms.
1. Protein Kinase Inhibition
Research indicates that derivatives of indole and pyrimidine compounds often exhibit protein kinase inhibitory activity. The compound may inhibit specific kinases involved in cell signaling pathways related to cancer proliferation. For instance, studies have shown that similar compounds can inhibit the activity of kinases like EGFR and VEGFR , which are crucial in tumor growth and angiogenesis .
2. Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
3. Cholinesterase Inhibition
The compound may also exhibit inhibitory effects on cholinesterases (AChE and BChE), which are important for neurotransmitter regulation. In vitro studies have shown that related compounds can effectively inhibit these enzymes, suggesting potential applications in treating Alzheimer's disease .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of the compound:
- Cholinesterase Inhibition : The compound showed promising results with IC50 values indicating effective inhibition against AChE and BChE.
- Antioxidant Tests : In vitro assays demonstrated that the compound could reduce oxidative stress markers significantly compared to control groups.
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 10.4 | |
| BChE Inhibition | 7.7 | |
| Antioxidant Activity | Not specified |
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, the compound exhibited selective cytotoxicity, leading to apoptosis in tumor cells while sparing normal cells.
- Neuroprotective Effects : Animal models treated with the compound showed reduced neurodegeneration markers when subjected to oxidative stress conditions, indicating its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
